1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
Overview
Description
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of indene, featuring a hydroxyl group at the first position and a nitrile group at the fifth position
Preparation Methods
The synthesis of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with indene, which undergoes a series of reactions to introduce the hydroxyl and nitrile groups.
Reaction Conditions: The hydroxylation of indene can be achieved using oxidizing agents such as hydrogen peroxide or peracids. The nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production: On an industrial scale, the synthesis may involve catalytic processes to enhance yield and selectivity. The use of continuous flow reactors can also improve the efficiency of the synthesis.
Chemical Reactions Analysis
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium cyanide). Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the nitrile group can form hydrogen bonds with amino acid residues in enzyme active sites, while the hydroxyl group can participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other indene derivatives:
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile:
2,3-Dihydro-1H-indene-5-carbonitrile: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.
1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: The position of the nitrile group is different, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5,10,12H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJWSNVCZKWXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561190 | |
Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125114-88-7 | |
Record name | 1-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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